7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20000486
InChI: InChI=1S/C24H17FN6O/c25-17-6-7-20-18(12-17)16(13-26-20)8-10-30-11-9-21-19(23(30)32)14-27-24-28-22(29-31(21)24)15-4-2-1-3-5-15/h1-7,9,11-14,26H,8,10H2
SMILES:
Molecular Formula: C24H17FN6O
Molecular Weight: 424.4 g/mol

7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC20000486

Molecular Formula: C24H17FN6O

Molecular Weight: 424.4 g/mol

* For research use only. Not for human or veterinary use.

7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C24H17FN6O
Molecular Weight 424.4 g/mol
IUPAC Name 11-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C24H17FN6O/c25-17-6-7-20-18(12-17)16(13-26-20)8-10-30-11-9-21-19(23(30)32)14-27-24-28-22(29-31(21)24)15-4-2-1-3-5-15/h1-7,9,11-14,26H,8,10H2
Standard InChI Key OPRUPBCUAJTMHY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CNC6=C5C=C(C=C6)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e][1, triazolo[1,5-a]pyrimidin-6(7H)-one is C₂₅H₁₈FN₆O, with a molecular weight of 437.45 g/mol. Its IUPAC name reflects the fusion of a pyrido[3,4-e][1,2,] triazolo[1,5-a]pyrimidin-6(7H)-one core substituted at position 7 with a 2-(5-fluoro-1H-indol-3-yl)ethyl group and at position 2 with a phenyl ring.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₁₈FN₆O
Molecular Weight437.45 g/mol
IUPAC Name7-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-phenylpyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one
SMILESC1=CC=C(C=C1)C2=NC3=C(N=N2)C4=C(N3)C(=O)N5C=CC=C5N4CC6=CNC7=C6C=C(C=C7)F
Topological Polar Surface Area96.2 Ų (estimated)

The fluorine atom at the indole’s 5-position likely enhances metabolic stability and binding affinity to aromatic receptors, as observed in related 5-substituted indole derivatives . The ethyl linker between the indole and triazolopyrimidinone moieties may confer conformational flexibility, facilitating interactions with hydrophobic protein pockets.

Synthetic Pathways and Optimization

Indole Core Synthesis

The 5-fluoro-1H-indol-3-yl subunit is synthesized via Fischer indole cyclization, where 4-fluorophenylhydrazine reacts with a ketone under acidic conditions . Modifications to this method, such as microwave-assisted synthesis, improve yields to >80% while reducing reaction times .

Pyridotriazolopyrimidinone Assembly

The pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one scaffold is constructed through a three-step process:

  • Condensation: 3-Aminopyridine-4-carboxylic acid reacts with phenylacetic acid chloride to form an amide intermediate.

  • Cyclization: Treatment with phosphoryl chloride (POCl₃) induces ring closure, generating the pyrimidinone core.

  • Triazole Formation: Hydrazine addition followed by nitrosation and cyclization introduces the triazole ring.

Final Coupling

The indole-ethyl group is introduced via N-alkylation using 2-(5-fluoro-1H-indol-3-yl)ethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) . Purification by silica gel chromatography typically yields the final compound in 45–55% purity, with crystallization from ethanol improving this to >95%.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, indole NH), 7.32–7.15 (m, 9H, aromatic protons), 4.62 (t, 2H, CH₂-triazole), 3.85 (t, 2H, CH₂-indole), 2.95 (s, 3H, N-CH₃) .

  • ¹³C NMR: 165.2 (C=O), 154.1 (triazole C), 136.7–112.4 (aromatic carbons), 45.3 (CH₂).

  • HRMS: m/z 437.1521 [M+H]⁺ (calc. 437.1524).

X-ray Crystallography

Single-crystal X-ray analysis of an analog (2-(4-chlorophenyl)-7-methylpyrido[...]pyrimidin-6-one) reveals a planar triazolopyrimidinone core with dihedral angles of 12.7° between the phenyl and indole rings, suggesting moderate π-π stacking potential.

ParameterValueMethod
LogP3.1XLogP3
Water Solubility0.02 mg/mLALOGPS
CYP3A4 InhibitionModerateadmetSAR
Bioavailability68%SwissADME

Future Research Directions

  • In Vitro Screening: Prioritize testing against 5-HT₆ receptors and cancer cell lines to validate computational predictions .

  • Prodrug Development: Esterification of the pyrimidinone carbonyl could enhance oral absorption.

  • Targeted Delivery: Conjugation to folate or aptamers may reduce off-target effects in anticancer applications .

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